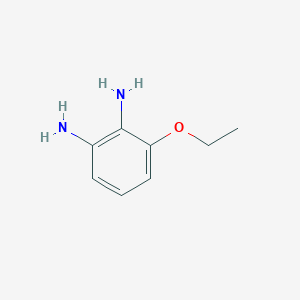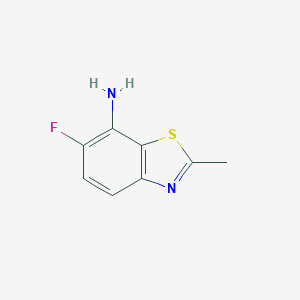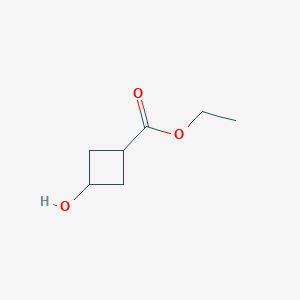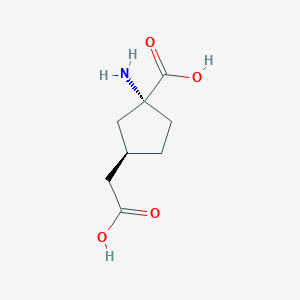
(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions of suitable precursors.
Introduction of Amino and Carboxymethyl Groups: The amino and carboxymethyl groups are introduced through a series of functional group transformations. This often involves the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,3R) enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the cyclopentane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biochemistry: The compound serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism by which (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid: The enantiomer of the compound, with different biological activity.
Cyclopentane-1,3-dicarboxylic acid: Lacks the amino group, resulting in different chemical properties.
Cyclopentane-1-carboxylic acid: A simpler structure without the carboxymethyl and amino groups.
Uniqueness
(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propriétés
IUPAC Name |
(1R,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVGUDWLQNWIQ-YLWLKBPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@@H]1CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439932 |
Source


|
| Record name | CTK0H1518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194785-84-7 |
Source


|
| Record name | CTK0H1518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

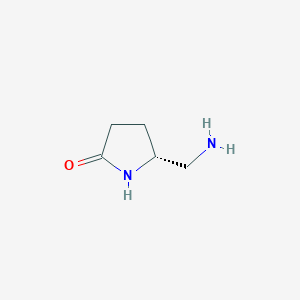



![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)
